2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide
Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(3-pyridyl)acetamide is a useful research compound. Its molecular formula is C15H12ClN3O and its molecular weight is 285.73 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chloro-1H-indol-1-yl)-N-3-pyridinylacetamide is 285.0668897 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiallergic Potential
A comprehensive study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds closely related to 2-(4-chloro-1H-indol-1-yl)-N-3-pyridinylacetamide, showcases their significant potential as antiallergic agents. Synthesis efforts led to derivatives that were significantly more potent than existing antihistamines in various assays, highlighting their promise in allergy treatment (Menciu et al., 1999).
Tubulin Inhibition for Cancer Therapy
Research into the synthesis and characterization of compounds similar to 2-(4-chloro-1H-indol-1-yl)-N-3-pyridinylacetamide has identified them as potent tubulin inhibitors, underlining their potential in cancer therapy. The optimized synthesis routes and detailed molecular characterization support the development of these compounds for preclinical and clinical evaluations (Knaack et al., 2001).
Antitumor Properties
Further exploration of N-aryl(indol-3-yl)glyoxamides reveals their structure-activity relationships, with particular attention to antitumor properties. These studies emphasize the critical role of the N-(pyridin-4-yl) moiety and have identified derivatives with significant cytotoxic activity against various cancer cell lines, paving the way for new cancer treatments (Marchand et al., 2009).
Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2)
Compounds with structures similar to 2-(4-chloro-1H-indol-1-yl)-N-3-pyridinylacetamide have been identified as inhibitors of Tryptophan 2,3-Dioxygenase (TDO-2), suggesting a potential application in treating diseases such as cancer, neurodegenerative disorders, and chronic viral infections. This highlights the versatility of these compounds in medical research and potential therapeutic applications (Abdel-Magid, 2017).
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-13-4-1-5-14-12(13)6-8-19(14)10-15(20)18-11-3-2-7-17-9-11/h1-9H,10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGAVFPTKRQUJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)NC3=CN=CC=C3)C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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